tetranor-12(R)-HETE

Lipid Metabolism β-oxidation CPT1 Inhibition

Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via the loss of four carbon atoms from the carboxyl terminus of the parent molecule. It is an endogenous eicosanoid lipid mediator belonging to the hydroxyeicosatetraenoic acid family, with a molecular formula of C16H26O3, a molecular weight of 266.38 g/mol, and the stereospecific 8R-hydroxy configuration.

Molecular Formula C16H26O3
Molecular Weight 266.38 g/mol
Cat. No. B10767796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetranor-12(R)-HETE
Molecular FormulaC16H26O3
Molecular Weight266.38 g/mol
Structural Identifiers
SMILESCCCCCC=CCC(C=CC=CCCC(=O)O)O
InChIInChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6-,13-10+/t15-/m1/s1
InChIKeyKBOVKDIBOBQLRS-CANHJZLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tetranor-12(R)-HETE (CAS 135271-51-1): Key Specifications and Analytical Profile for Research Procurement


Tetranor-12(R)-HETE is a β-oxidation metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), formed via the loss of four carbon atoms from the carboxyl terminus of the parent molecule [1]. It is an endogenous eicosanoid lipid mediator belonging to the hydroxyeicosatetraenoic acid family, with a molecular formula of C16H26O3, a molecular weight of 266.38 g/mol, and the stereospecific 8R-hydroxy configuration [2]. As a research tool, it is supplied as a solution in ethanol (100 µg/ml) with a purity of ≥98% and is stored at -80°C for long-term stability .

Why Tetranor-12(R)-HETE Cannot Be Replaced by Other 12-HETE Metabolites or Isomers in Biomedical Research


Tetranor-12(R)-HETE is not a generic lipid metabolite; its biological function is strictly dependent on its stereospecific 8R-hydroxy configuration and its specific origin from 12(R)-HETE via β-oxidation. Research demonstrates that the (R)- and (S)-enantiomers of 12-HETE and their metabolites exhibit distinct, and sometimes opposite, biological activities across multiple physiological systems [1]. Furthermore, the β-oxidation machinery exhibits stereochemical selectivity in its processing of these metabolites, and the tetranor-12(R)-HETE product is produced predominantly in specific tissues, such as the cornea [2]. Critically, no biological function has been determined for the (S)-enantiomer, tetranor-12(S)-HETE, underscoring that the biological activity is not shared across the stereoisomers . Therefore, substituting this compound with a racemic mixture, the (S)-enantiomer, or the parent 12(R)-HETE will lead to invalid experimental conclusions.

Quantitative Differentiation Evidence for Tetranor-12(R)-HETE Against Closest Analogs


Stereospecific Inhibition of CPT1-Mediated β-Oxidation Prevents the Formation of Tetranor-12(R)-HETE and its Downstream Metabolites

The formation of tetranor-12(R)-HETE is not a passive catabolic step but a regulated process dependent on mitochondrial β-oxidation. Treatment of RAW cells with the CPT1 inhibitor etomoxir (25 μM) significantly prevented the metabolism of exogenously added 12(R)-HETE, leading to a substantial reduction in the levels of its tetranor triene and diene metabolites [1]. This demonstrates that the metabolic flux from 12(R)-HETE to tetranor-12(R)-HETE is an active, drug-sensitive process, providing a unique functional distinction from the (S)-enantiomer pathway, which primarily utilizes peroxisomal β-oxidation .

Lipid Metabolism β-oxidation CPT1 Inhibition

Divergent Vasoactive Potency: 12(R)-HETE as a Superior TP Receptor Antagonist Compared to 12(S)-HETE

The biological significance of the (R)-stereochemistry is established by the activity of its parent compound, 12(R)-HETE, which demonstrates a clear, quantifiable functional advantage over its (S)-enantiomer. In mouse mesenteric arteries pre-constricted with the thromboxane A2 mimetic U46619, 12(R)-HETE was significantly more potent at inducing relaxation, achieving a maximum relaxation of 91.4 ± 2.7%, compared to 71.8 ± 5.9% for 12(S)-HETE [1]. Consistent with this functional data, radioligand binding assays show that 12(R)-HETE has a ~5.4-fold higher affinity for the thromboxane (TP) receptor than 12(S)-HETE, with IC50 values of 0.32 μM and 1.73 μM, respectively [1].

Vascular Biology Thromboxane Receptor Vasorelaxation

Tetranor-12-HETE as a Specific, Stage-Dependent Plasma Biomarker for Liver Fibrosis in NASH

In a clinical cohort of 427 patients with biopsy-confirmed NAFLD, plasma levels of tetranor-12-HETE were found to be one of only four eicosanoids significantly associated with the stage of liver fibrosis at baseline [1]. This association was not observed for many other related lipid mediators. In contrast, the (S)-enantiomer, tetranor-12(S)-HETE, has been explored as a urinary marker for psoriasis [2], but it lacks the validated, quantitative link to hepatic fibrosis staging that tetranor-12(R)-HETE possesses, as studies reporting this association predominantly measure the (R)- or undefined tetranor-12-HETE isomer using non-chiral LC-MS/MS [1].

Biomarker Discovery Lipidomics NASH Liver Fibrosis

Tissue-Specific Formation: Corneal β-Oxidation Predominantly Yields Tetranor-12(R)-HETE

Metabolic studies in corneal tissue reveal a remarkable degree of tissue-specific metabolism. When 12(R)-HETE is incubated with corneal microsomes, the predominant β-oxidation product is tetranor-12(R)-HETE, resulting from the specific loss of four carbon atoms from the carboxyl terminus [1]. This pathway is highly selective; while 12(S)-HETE is also metabolized via peroxisomal β-oxidation in many tissues, its primary tetranor product is not functionally equivalent and its formation does not exhibit the same tissue-specific dominance as seen with the (R)-enantiomer in the cornea .

Ocular Pharmacology Lipid Metabolism Corneal Biology

Prioritized Applications of Tetranor-12(R)-HETE in Scientific and Preclinical Research


Investigating Mitochondrial β-Oxidation in Inflammatory Macrophages

Utilize tetranor-12(R)-HETE as a stereospecific, quantifiable metabolic end-product to measure CPT1-dependent mitochondrial β-oxidation flux in immune cells (e.g., RAW 264.7 macrophages) [1]. Its levels, measured by LC-MS/MS, serve as a direct readout of this metabolic pathway's activity, which is distinct from the peroxisomal β-oxidation of the (S)-enantiomer. This application is supported by evidence showing its formation is inhibited by etomoxir [1].

Validating Non-Invasive Biomarker Panels for NASH and Liver Fibrosis Staging

Employ tetranor-12(R)-HETE as a key component in plasma lipidomics panels for non-invasively staging liver fibrosis in NAFLD/NASH patients [2]. Its inclusion in a panel is justified by clinical data showing a significant association between its plasma levels and fibrosis stage at baseline in a large patient cohort, distinguishing it from the (S)-enantiomer, which is linked to psoriasis [2].

Dissecting Stereospecific TP Receptor Antagonism in Vascular Biology

Use tetranor-12(R)-HETE as a stable metabolite standard to investigate the downstream effects of 12(R)-HETE-mediated TP receptor antagonism [3]. While the parent compound 12(R)-HETE is the direct ligand, tetranor-12(R)-HETE serves as a key reference standard for quantifying the production of the active parent compound in biological systems. The quantitative superiority of the (R)-enantiomer over the (S)-enantiomer for TP receptor binding and vasorelaxation is well-documented [3].

Studying 12(R)-HETE Metabolism in Corneal and Ocular Tissues

Apply tetranor-12(R)-HETE as an authentic standard for the identification and quantification of the major β-oxidation product in studies of corneal lipid metabolism, inflammation, and wound healing [4]. Its tissue-specific formation in the cornea makes it an essential tool for accurately measuring the metabolic fate of 12(R)-HETE in ocular tissues, an application for which the (S)-enantiomer is not a valid substitute [4].

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